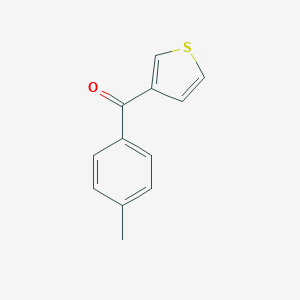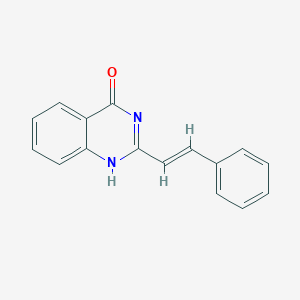
2-Styrylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Styrylquinazolin-4(3H)-one is a heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-Styrylquinazolin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-Styrylquinazolin-4(3H)-one are diverse and depend on the specific application. For example, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of arthritis, and protect against oxidative stress in neuronal cells. These effects are believed to be mediated by the compound's ability to modulate key signaling pathways and enzymes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Styrylquinazolin-4(3H)-one in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, anti-inflammatory, and antioxidant properties, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Styrylquinazolin-4(3H)-one. One potential direction is the development of new drugs and therapeutic agents based on this compound. Its diverse biological activities make it an attractive candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is the investigation of its mechanism of action and the identification of new targets for drug development. Finally, the development of new synthesis methods and modifications of the compound's structure may lead to the discovery of new and improved derivatives with enhanced biological activities.
Synthesemethoden
The synthesis of 2-Styrylquinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired compound. This synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-Styrylquinazolin-4(3H)-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. These properties make it an attractive candidate for the development of new drugs and therapeutic agents.
Eigenschaften
CAS-Nummer |
4765-58-6 |
|---|---|
Produktname |
2-Styrylquinazolin-4(3H)-one |
Molekularformel |
C16H12N2O |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
2-[(E)-2-phenylethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)/b11-10+ |
InChI-Schlüssel |
JDEJRLXMWUYMSS-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=NC(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



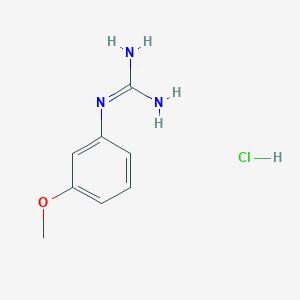
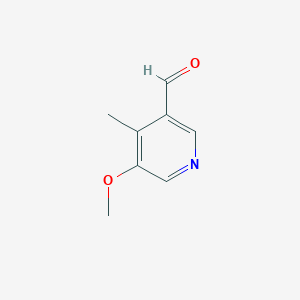
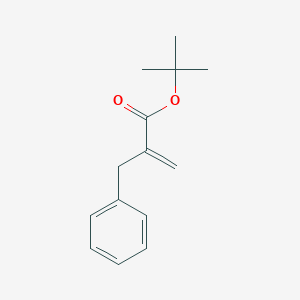
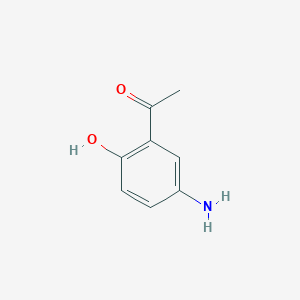

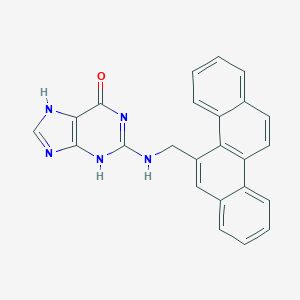
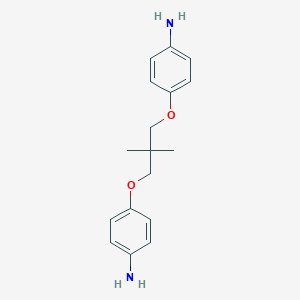
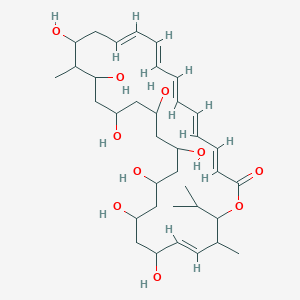
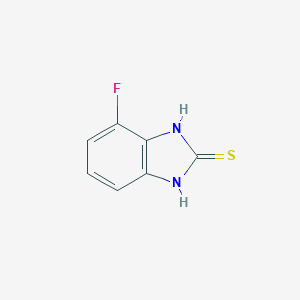
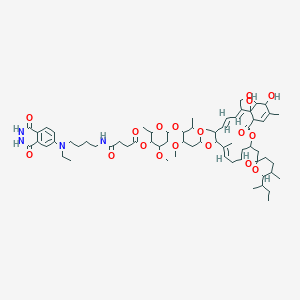
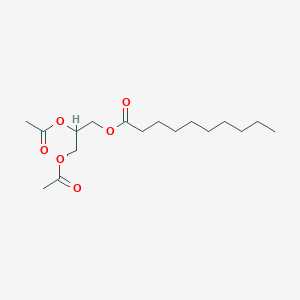
![2-Ethyl-1H-imidazo[4,5-f]quinoxaline](/img/structure/B56853.png)

